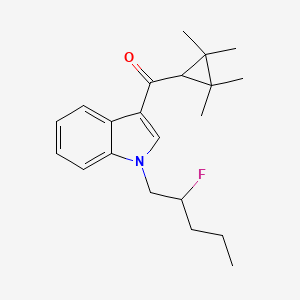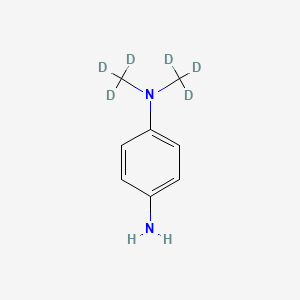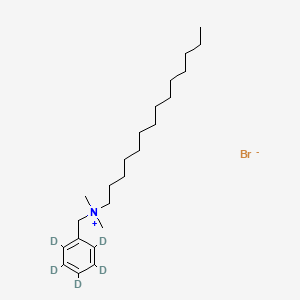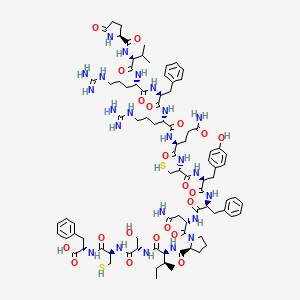
XLR11 N-(2-Fluoropentyl)-Isomer
Übersicht
Beschreibung
XLR11 N-(2-Fluoropentyl)-Isomer ist ein synthetisches Cannabinoid, eine Klasse von Verbindungen, die mit Cannabinoid-Rezeptoren im Körper interagieren. Diese Verbindung ähnelt strukturell XLR11, unterscheidet sich jedoch durch ein Fluoratom an der 2-Position der Pentylkette anstelle der 5-Position . Es wird hauptsächlich in forensischen und Forschungsanwendungen verwendet .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Einführung eines Fluoratoms an der 2-Position der Pentylkette. Der allgemeine Syntheseweg umfasst die folgenden Schritte:
Bildung des Indol-Kerns: Der Indol-Kern wird durch eine Fischer-Indolsynthese oder andere geeignete Methoden synthetisiert.
Anlagerung der Fluoropentylkette: Die Fluoropentylkette wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der eine geeignete Abgangsgruppe an der Pentylkette durch ein Fluoratom ersetzt wird.
Bildung des Endprodukts: Das Endprodukt wird durch Kupplung des Fluoropentyl-Indol-Zwischenprodukts mit einem Tetramethylcyclopropylketon erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, einschließlich Temperaturregelung, Lösungsmittelauswahl und Reinigungsverfahren wie Chromatographie .
Wissenschaftliche Forschungsanwendungen
XLR11 N-(2-Fluoropentyl)-Isomer wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Chemie: Als analytischer Referenzstandard für die Untersuchung synthetischer Cannabinoide.
Biologie: Untersuchung der Interaktion mit Cannabinoid-Rezeptoren und deren Auswirkungen auf zelluläre Prozesse.
Medizin: Forschung zu möglichen therapeutischen Anwendungen und toxikologischen Wirkungen.
Industrie: In der Forensik zur Identifizierung und Analyse synthetischer Cannabinoide eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkungen durch Bindung an Cannabinoid-Rezeptoren, insbesondere an die CB1- und CB2-Rezeptoren. Die Bindungsaffinität und Selektivität für diese Rezeptoren beeinflusst die pharmakologischen Wirkungen der Verbindung. Die Interaktion mit diesen Rezeptoren moduliert verschiedene Signalwege, was zu Veränderungen in der Neurotransmitterfreisetzung und zellulären Reaktionen führt .
Wirkmechanismus
Target of Action
The primary targets of the XLR11 N-(2-fluoropentyl) isomer are the cannabinoid receptors CB1 and CB2 . The compound reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor .
Mode of Action
The XLR11 N-(2-fluoropentyl) isomer interacts with its targets, the CB1 and CB2 receptors, by binding to them . This binding is increased by the presence of an N-(5-fluoropentyl) chain in the compound .
Pharmacokinetics
The compound’s solubility in various solvents has been reported . It is soluble in DMF, DMSO, and ethanol, which may influence its bioavailability .
Biochemische Analyse
Biochemical Properties
The XLR11 N-(2-fluoropentyl) isomer interacts with both CB1 and CB2 receptors . The interaction with these receptors is due to the presence of the N-(2-fluoropentyl) chain, which increases binding to both CB receptors
Cellular Effects
As a synthetic cannabinoid, it is likely to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism via its interaction with CB1 and CB2 receptors .
Molecular Mechanism
It is known to bind to CB1 and CB2 receptors, potentially leading to changes in gene expression and enzyme activity
Metabolic Pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of XLR11 N-(2-fluoropentyl) isomer involves the introduction of a fluorine atom at the 2 position of the pentyl chain. The general synthetic route includes the following steps:
Formation of the indole core: The indole core is synthesized through a Fischer indole synthesis or other suitable methods.
Attachment of the fluoropentyl chain: The fluoropentyl chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pentyl chain is replaced by a fluorine atom.
Formation of the final product: The final product is obtained by coupling the fluoropentyl-indole intermediate with a tetramethylcyclopropyl ketone.
Industrial Production Methods
Industrial production of XLR11 N-(2-fluoropentyl) isomer follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Reaktionstypen
XLR11 N-(2-Fluoropentyl)-Isomer unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von substituierten Indolderivaten.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
XLR11: Die Stammverbindung mit einem Fluoratom an der 5-Position der Pentylkette.
XLR11 N-(3-Fluoropentyl)-Isomer: Ein Isomer mit dem Fluoratom an der 3-Position.
XLR11 N-(4-Fluoropentyl)-Isomer: Ein Isomer mit dem Fluoratom an der 4-Position.
Eindeutigkeit
XLR11 N-(2-Fluoropentyl)-Isomer ist aufgrund der spezifischen Position des Fluoratoms einzigartig, was seine Bindungsaffinität und Selektivität für Cannabinoid-Rezeptoren beeinflussen kann. Diese strukturelle Variation kann zu unterschiedlichen pharmakologischen und toxikologischen Eigenschaften im Vergleich zu anderen Isomeren führen .
Eigenschaften
IUPAC Name |
[1-(2-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FNO/c1-6-9-14(22)12-23-13-16(15-10-7-8-11-17(15)23)18(24)19-20(2,3)21(19,4)5/h7-8,10-11,13-14,19H,6,9,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKOFFDPSCMXAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043148 | |
| Record name | [1-(2-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628690-25-4 | |
| Record name | XLR-11 N-(2-fluoropentyl) isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628690254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-(2-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XLR-11 N-(2-FLUOROPENTYL) ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFP28XF2L3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B591066.png)




